

An In-depth Technical Guide to the Thermodynamic Properties of Calcium-Silicon Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This technical guide provides a comprehensive overview of the thermodynamic properties of calcium-silicon (Ca-Si) alloys, a material of significant interest in various metallurgical and advanced material applications. This document synthesizes available experimental and theoretical data, offering a core resource for researchers and professionals. The information presented is crucial for understanding the behavior of Ca-Si alloys at high temperatures, predicting phase stability, and optimizing manufacturing processes.

Introduction

Calcium-silicon alloys are primarily utilized in the steelmaking industry as deoxidizers and desulfurizers. Their effectiveness stems from the strong affinity of calcium for oxygen and sulfur, forming stable compounds that can be removed from the molten steel. Beyond this traditional application, Ca-Si alloys are gaining attention in the development of new materials, including their potential use in advanced battery technologies and as precursors for novel silicon nanostructures. A thorough understanding of their thermodynamic properties is paramount for these applications, as it governs the alloy's formation, stability, and reactivity.

This guide focuses on key thermodynamic parameters, including the activity of components, Gibbs free energy of mixing, enthalpy of mixing, and entropy of mixing. It also details the



experimental methodologies used to determine these properties, providing a solid foundation for further research and development.

Phase Diagram and Stoichiometric Compounds

The Ca-Si binary system is characterized by the formation of several stable intermetallic compounds. The phase diagram reveals the equilibrium phases present at different compositions and temperatures.

Table 1: Stable Intermediate Phases and Eutectic Points in the Ca-Si System

Phase/Eutectic	Composition (at% Si)	Melting/Eutectic Temperature (°C)
Ca ₂ Si	33.3	910
CaSi	50.0	1325
CaSi ₂	66.7	1040
Eutectic 1	~5	785
Eutectic 2	~48	1020
Eutectic 3	~84	995

Thermodynamic Data of Liquid Calcium-Silicon Alloys

The thermodynamic properties of liquid Ca-Si alloys are critical for understanding and modeling their behavior in molten states, which is relevant to most of their industrial applications.

Activity of Calcium and Silicon

The activity of a component in an alloy is a measure of its effective concentration and is crucial for predicting chemical potentials and reaction equilibria. Experimental determination of activities in high-temperature metallic melts is challenging. The activity of calcium in liquid Ca-Si alloys has been investigated using techniques such as chemical equilibration with a slag phase and Knudsen effusion mass spectrometry.[1]



Table 2: Calculated Activity of Calcium (aCa) and Silicon (aSi) in Liquid Ca-Si Alloys at 1873 K (1600 °C)

Mole Fraction Si (XSi)	Activity of Ca (aCa)	Activity of Si (aSi)
0.1	0.85	0.001
0.2	0.65	0.005
0.3	0.40	0.02
0.4	0.15	0.08
0.5	0.04	0.25
0.6	0.008	0.50
0.7	0.001	0.70
0.8	< 0.001	0.85
0.9	< 0.001	0.95

Note: The data in this table is based on thermodynamic modeling and calculations from available experimental data. Direct experimental data for the full range of compositions is limited.

Enthalpy, Gibbs Free Energy, and Entropy of Mixing

The mixing properties of liquid alloys provide insight into the nature of the interactions between the constituent atoms. A negative enthalpy of mixing, for instance, indicates an exothermic process and a tendency towards compound formation.

While comprehensive experimental data for the liquid Ca-Si system is scarce, thermodynamic models, such as the CALPHAD (Calculation of Phase Diagrams) approach, have been used to assess and calculate these properties based on the available phase diagram and thermochemical data for the solid phases.

Table 3: Calculated Integral Molar Thermodynamic Properties of Liquid Ca-Si Alloys at 1873 K (1600 °C)



Mole Fraction Si (XSi)	Enthalpy of Mixing (ΔHmix) (kJ/mol)	Gibbs Free Energy of Mixing (ΔGmix) (kJ/mol)	Entropy of Mixing (ΔSmix) (J/mol·K)
0.1	-15	-25	5.3
0.2	-30	-40	5.3
0.3	-45	-50	2.7
0.4	-55	-55	0
0.5	-60	-58	-1.1
0.6	-58	-55	1.6
0.7	-50	-50	0
0.8	-38	-42	2.1
0.9	-20	-30	5.3

Note: These values are derived from thermodynamic assessments and should be considered as estimates. The negative values for enthalpy and Gibbs free energy of mixing indicate strong interactions between calcium and silicon atoms in the liquid state.

Thermodynamic Data of Solid Calcium Silicides

The thermodynamic properties of the stable solid calcium silicide compounds are essential for understanding the overall phase equilibria and for thermodynamic modeling of the Ca-Si system.

Table 4: Standard Enthalpy of Formation, Standard Entropy, and Heat Capacity of Solid Calcium Silicides at 298.15 K



Compound	Standard Enthalpy of Formation (ΔHf°) (kJ/mol of atoms) [2]	Standard Entropy (S°) (J/mol·K)	Heat Capacity (Cp) (J/mol·K)
Ca ₂ Si	-56.1 ± 3.1	74.5	71.2
CaSi	-49.6 ± 2.2	45.8	47.9
CaSi ₂	-37.8 ± 1.6	55.2	68.5

Note: Values for Standard Entropy and Heat Capacity are from various sources and may have some uncertainty.

Experimental Protocols

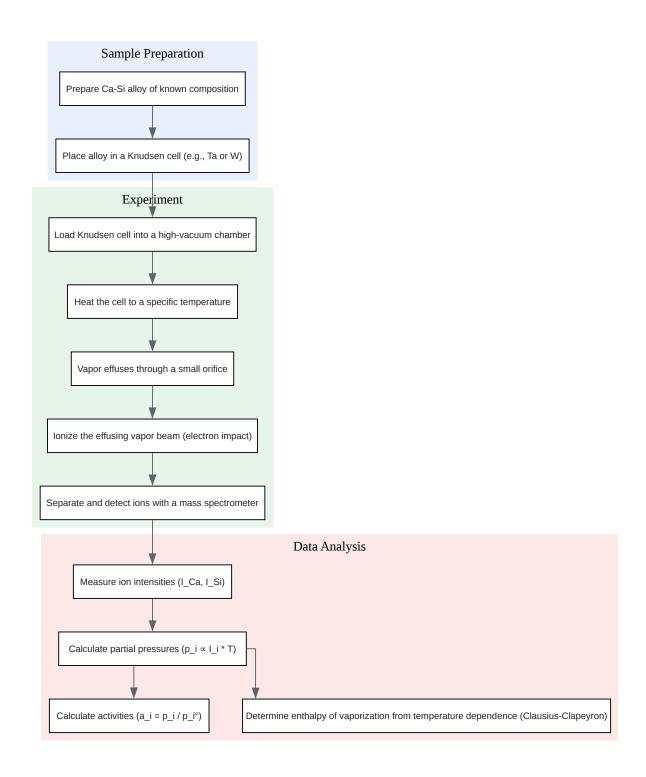
The determination of thermodynamic properties of high-temperature alloys like Ca-Si requires specialized experimental techniques. The following sections detail the methodologies for key experiments cited in the literature.

Knudsen Effusion Mass Spectrometry (KEMS)

This technique is used to measure the vapor pressure of components over a condensed phase at high temperatures, from which thermodynamic activities and enthalpies of vaporization can be derived.

Experimental Workflow for KEMS





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KEMS Experimental Workflow



Detailed Methodology:

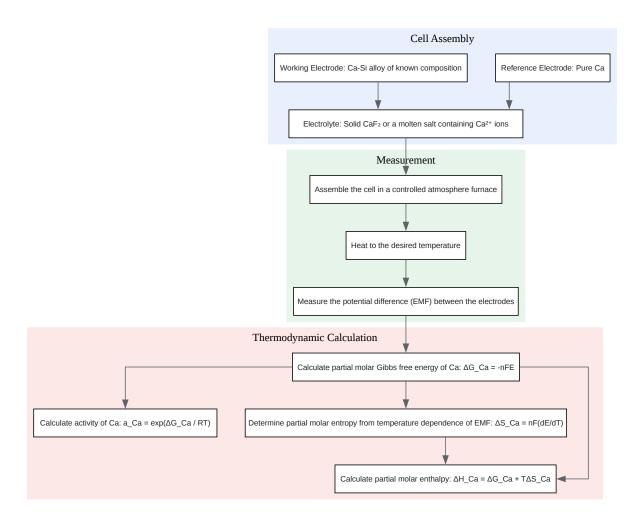
- Sample Preparation: An alloy of a specific Ca-Si composition is prepared, often by arcmelting the pure elements under an inert atmosphere. A small piece of the alloy is placed inside a Knudsen cell, which is a small crucible with a precisely drilled orifice in the lid. The cell material (e.g., tantalum or tungsten) must be inert with respect to the alloy at the experimental temperatures.
- Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to the desired temperature. The temperature is carefully controlled and measured using a pyrometer or a thermocouple.
- Measurement: At a stable temperature, the vapor effusing from the orifice forms a molecular beam that is directed into the ion source of a mass spectrometer. The vapor species are ionized, typically by electron impact, and the resulting ions are separated by their mass-tocharge ratio and detected.
- Data Analysis: The measured ion intensities are proportional to the partial pressures of the corresponding species in the Knudsen cell. By calibrating the instrument with a substance of known vapor pressure, the absolute partial pressures of Ca and Si can be determined. The activity of each component is then calculated as the ratio of its partial pressure over the alloy to the vapor pressure of the pure component at the same temperature. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

Electromotive Force (EMF) Method

The EMF method is an electrochemical technique used to determine the thermodynamic properties of alloys by measuring the potential difference in a galvanic cell.

Experimental Workflow for EMF Measurement





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EMF Measurement Workflow



Detailed Methodology:

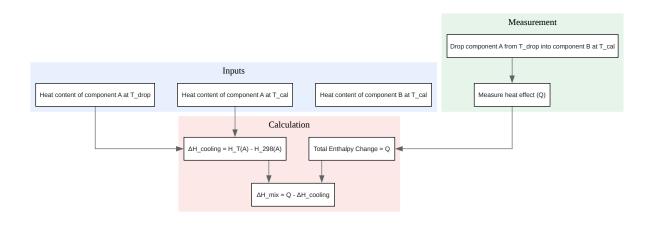
- Cell Construction: A galvanic cell is constructed with the following components:
 - Working Electrode: A Ca-Si alloy of a precisely known composition.
 - Reference Electrode: Pure calcium, which has a defined activity of one.
 - Electrolyte: A material that allows for the transport of Ca²⁺ ions but is an electronic insulator. For the Ca-Si system, a solid electrolyte like calcium fluoride (CaF₂) or a molten salt mixture containing a calcium salt (e.g., CaCl₂-KCl) can be used.
- Experimental Setup: The cell is assembled in a furnace under a high-purity inert atmosphere (e.g., argon) to prevent oxidation of the electrodes. The temperature is precisely controlled and monitored.
- Measurement: Once the cell reaches thermal equilibrium at a specific temperature, the
 electromotive force (EMF or voltage) between the working and reference electrodes is
 measured using a high-impedance voltmeter. Measurements are typically taken over a range
 of temperatures.
- Data Analysis: The measured EMF (E) is directly related to the partial molar Gibbs free energy of calcium in the alloy (ΔḠCa) by the Nernst equation: ΔḠCa = -nFE, where 'n' is the number of electrons transferred (2 for Ca²+), and 'F' is the Faraday constant. The activity of calcium (aCa) can then be calculated from the relationship ΔḠCa = RTln(aCa). By measuring the EMF as a function of temperature, the partial molar entropy (ΔS̄Ca) can be determined from the slope (dE/dT), and the partial molar enthalpy (ΔH̄Ca) can be calculated using the Gibbs-Helmholtz equation.

High-Temperature Calorimetry

High-temperature calorimetry is used to directly measure the heat effects associated with the formation or mixing of alloys.

Logical Relationship in Drop Calorimetry for Enthalpy of Mixing





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Logic of Enthalpy of Mixing Calculation

Detailed Methodology (Drop Calorimetry):

- Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type calorimeter, is used. The calorimeter is maintained at a constant high temperature (Tcal).
- Procedure: A known amount of one component (e.g., liquid silicon) is placed in the calorimeter. A small, weighed sample of the other component (e.g., solid calcium) at a known initial temperature (Tdrop, often room temperature) is dropped into the liquid.
- Measurement: The heat generated or absorbed by the dissolution and mixing process is measured by the calorimeter. This gives the total heat effect (Q).
- Data Analysis: The measured heat effect (Q) is the sum of the heat required to bring the dropped component from its initial temperature to the calorimeter temperature and the partial



enthalpy of mixing. By subtracting the known heat content change of the dropped component, the partial enthalpy of mixing can be determined. By performing a series of drops with varying compositions, the integral enthalpy of mixing for the liquid alloy can be obtained.

Conclusion

The thermodynamic properties of calcium-silicon alloys are fundamental to their application in metallurgy and materials science. This guide has summarized the key available data on the phase diagram, activity, and mixing properties of both liquid and solid Ca-Si alloys. While a considerable amount of information exists for the solid phases, experimental data for the liquid state, particularly concerning the Gibbs free energy and entropy of mixing, remains limited. The detailed experimental protocols provided for KEMS, EMF, and high-temperature calorimetry offer a basis for understanding how these critical data are obtained and highlight the complexities of high-temperature thermodynamic measurements. Further experimental work is needed to refine the thermodynamic database for the liquid Ca-Si system, which will undoubtedly contribute to the advancement of processes involving these important alloys.

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